molecular formula C7H7F3N6 B2531464 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 890590-96-2

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2531464
CAS No.: 890590-96-2
M. Wt: 232.17
InChI Key: ULPZFRWSLGUVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of hydrazinyl, methyl, and trifluoromethyl groups further enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the hydrazinyl group, leading to different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, azo compounds, and reduced derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of infectious diseases, cancer, and inflammatory conditions.

Industry

Industrially, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydrazinyl-5-methyl-2-(methyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Hydrazinyl-5-methyl-2-(chloro)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-Hydrazinyl-5-methyl-2-(bromo)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

Compared to these similar compounds, 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a more potent and versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N6/c1-3-2-4(14-11)16-6(12-3)13-5(15-16)7(8,9)10/h2,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPZFRWSLGUVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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